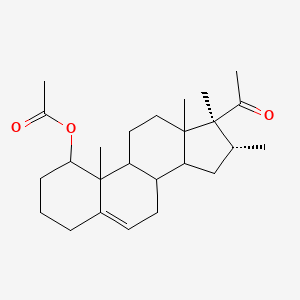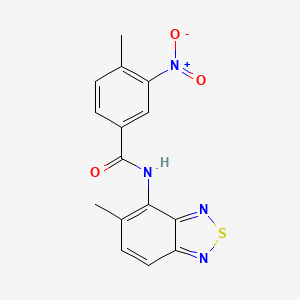
4-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom on the benzamide ring and a triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a base, such as triethylamine, to yield the desired product .
Another approach involves the use of microwave-assisted synthesis, which has been shown to be effective in reducing reaction times and increasing yields. In this method, 4-fluorobenzoic acid is reacted with hydrazine hydrate to form 4-fluorobenzohydrazide, which is then cyclized with triethyl orthoformate and ammonium acetate under microwave irradiation to produce 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide .
Industrial Production Methods
Industrial production of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves large-scale synthesis using the methods mentioned above. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and scalability. Additionally, continuous flow reactors can be employed to further enhance the production process by providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization Reactions: The triazole moiety can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Cyclization reactions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Cyclized Products: Fused triazole ring systems are the major products of cyclization reactions.
Oxidation and Reduction Products: Oxidized or reduced triazole derivatives are formed.
Scientific Research Applications
4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C9H7FN4O |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
4-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7FN4O/c10-7-3-1-6(2-4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |
InChI Key |
IQKDVBNLQJETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide](/img/structure/B15020542.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)
![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)

![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020591.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B15020596.png)

![(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)
![3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B15020632.png)
![N-{3-(benzylsulfanyl)-1-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-3,5-dinitrobenzamide (non-preferred name)](/img/structure/B15020637.png)
![5-{[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B15020641.png)

